((2-Carboxyethoxy)methyl)dimethylsulphonium bromide
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Overview
Description
((2-Carboxyethoxy)methyl)dimethylsulphonium bromide: is a chemical compound with the molecular formula C6H13BrO3S and a molecular weight of 245.13462 g/mol It is a sulfonium compound, which means it contains a positively charged sulfur atom bonded to three organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent, such as 2-bromoethyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide is used as a reagent in organic synthesis. It can act as a methylating agent or participate in the formation of sulfonium ylides, which are intermediates in various chemical reactions .
Biology: Its ability to form stable sulfonium intermediates makes it useful in probing biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific molecular pathways involving sulfonium compounds .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide involves its ability to form stable sulfonium intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function. The compound’s sulfonium group can participate in nucleophilic substitution reactions, which are crucial in many biochemical processes .
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent and reagent in organic synthesis.
Trimethylsulfonium bromide: Another sulfonium compound with similar reactivity but different applications.
Methionine sulfoxide: A naturally occurring sulfonium compound involved in biological processes.
Uniqueness: ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its carboxyethoxy group provides additional functionality, making it versatile for various applications in chemistry, biology, and industry .
Properties
CAS No. |
94023-71-9 |
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Molecular Formula |
C6H13BrO3S |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-carboxyethoxymethyl(dimethyl)sulfanium;bromide |
InChI |
InChI=1S/C6H12O3S.BrH/c1-10(2)5-9-4-3-6(7)8;/h3-5H2,1-2H3;1H |
InChI Key |
DQHDXZOADKGAAC-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)COCCC(=O)O.[Br-] |
Origin of Product |
United States |
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